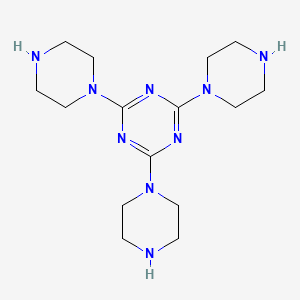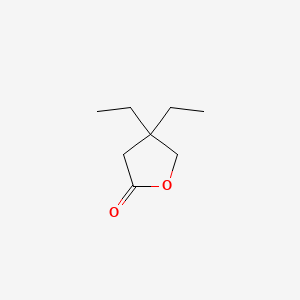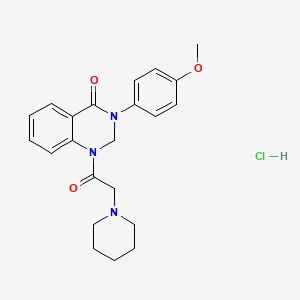
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution of the quinazolinone core with a p-methoxyphenyl group using electrophilic aromatic substitution reactions.
Attachment of the Piperidinoacetyl Group: The final step involves the acylation of the quinazolinone derivative with piperidinoacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinoacetyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinazolinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its efficacy and safety in treating various diseases.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and applications can be scaled up for commercial production.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride likely involves interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects may be mediated through inhibition or activation of these targets, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents may exhibit similar biological activities.
Benzodiazepines: Compounds with similar core structures but different functional groups.
Isoquinolines: Another class of compounds with structural similarities.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride lies in its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
特性
CAS番号 |
20887-18-7 |
|---|---|
分子式 |
C22H26ClN3O3 |
分子量 |
415.9 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C22H25N3O3.ClH/c1-28-18-11-9-17(10-12-18)24-16-25(20-8-4-3-7-19(20)22(24)27)21(26)15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H |
InChIキー |
XTZLHSLQSNLJIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCCCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
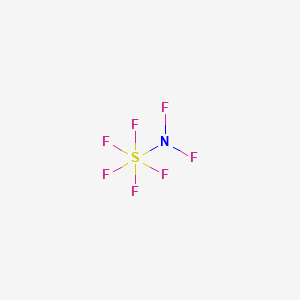
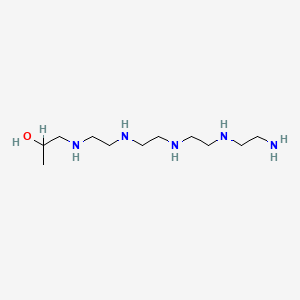


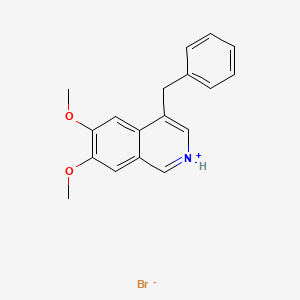
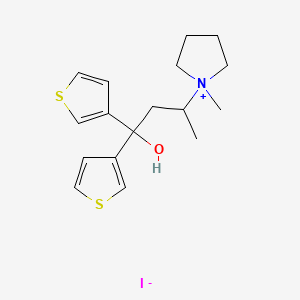
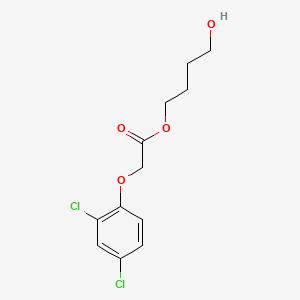
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
